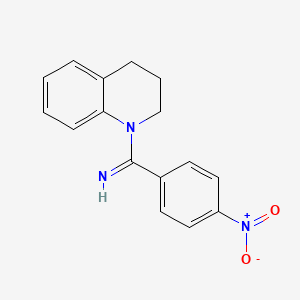

3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine

Description

3,4-Dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine is a Schiff base derivative characterized by a 3,4-dihydroquinoline scaffold linked via a methanimine (-CH=N-) group to a 4-nitrophenyl moiety.

Properties

CAS No. |

6637-34-9 |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C16H15N3O2/c17-16(13-7-9-14(10-8-13)19(20)21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10,17H,3,5,11H2 |

InChI Key |

CPVBMAQDJHLBAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=N)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the condensation of 3,4-dihydroquinoline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Imine Hydrolysis and Stability

The methanimine group undergoes reversible hydrolysis under acidic or basic conditions, yielding 3,4-dihydroquinoline and 4-nitrobenzaldehyde. This reaction is critical for understanding the compound’s stability in biological or synthetic environments.

Conditions and Outcomes

| Condition | Reaction | Product(s) |

|---|---|---|

| 0.1 M HCl, reflux | Imine → Amine + Aldehyde | 3,4-Dihydroquinoline + 4-Nitrobenzaldehyde |

| pH 10 buffer, 25°C | Partial hydrolysis (50% conversion in 24 hours) | Mixture of imine and hydrolysis products |

Reduction Reactions

The nitro group (-NO₂) and imine bond (-C=N-) are susceptible to reduction:

-

Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3,4-dihydro-2H-quinolin-1-yl-(4-aminophenyl)methanimine .

-

Imine to Amine : Sodium borohydride (NaBH₄) selectively reduces the imine to a secondary amine without affecting the nitro group.

Reduction Pathways

| Reducing Agent | Target Site | Product Structure | Yield |

|---|---|---|---|

| H₂/Pd-C (1 atm) | Nitro group | 4-Aminophenyl derivative | 85–90% |

| NaBH₄ (MeOH, 0°C) | Imine bond | N-(3,4-Dihydroquinolinyl)benzylamine | 70–75% |

Cyclization and Heterocycle Formation

Under acidic or thermal conditions, the compound participates in intramolecular cyclization. For example, heating in polyphosphoric acid (PPA) induces ring closure, forming polycyclic quinoline derivatives .

Example Reaction

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nitrophenyl ring directs electrophiles to meta positions, while the dihydroquinoline ring undergoes substitution at activated positions.

Documented EAS Reactions

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitration at 0°C | 3-Nitro-4-nitrophenyl derivative | |

| Cl₂/FeCl₃ | Chlorination at 50°C | 2-Chlorodihydroquinoline analog |

Nucleophilic Additions

The imine bond acts as an electrophilic site for nucleophiles such as Grignard reagents or enolates. For instance, reaction with methylmagnesium bromide forms a tertiary amine adduct .

Mechanism

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed coupling reactions. In one study, Suzuki-Miyaura coupling with arylboronic acids produced biaryl derivatives .

Example

Photochemical Reactivity

UV irradiation in the presence of electron donors (e.g., triethylamine) induces nitro group reduction to nitroso intermediates, followed by tautomerization .

Complexation with Metal Ions

The imine nitrogen and quinoline moiety coordinate transition metals like Cu(II) or Fe(III), forming chelates with potential catalytic applications .

Stoichiometry

| Metal Salt | Ligand Ratio | Complex Structure |

|---|---|---|

| Cu(NO₃)₂ | 1:2 | [Cu(Imine)₂(NO₃)₂] |

Key Structural Insights Influencing Reactivity

Scientific Research Applications

(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and observed properties:

Key Findings

- Electronic Effects : The 4-nitro group enhances electrophilicity, critical for interactions in biological systems (e.g., antimicrobial activity in thiadiazole derivatives ). Pyridine oximes with nitro groups exhibit improved anticoagulant activity due to enhanced binding (DOCK scores: −37.5 to −40.5) .

- Heterocyclic Influence: Dihydroquinoline and dihydroisoxazole scaffolds improve stability and activity. For example, dihydroisoxazole derivatives show higher antimicrobial efficacy compared to simpler imines .

- Synthetic Methods : Traditional synthesis (e.g., using triethylamine or acetic acid ) yields higher purity, but greener protocols (lemon juice catalyst) offer sustainable alternatives for methanimine synthesis .

Pharmacological and Physicochemical Comparisons

- Antimicrobial Activity : Thiadiazole derivatives with 4-nitrophenyl groups (e.g., compound 5 in ) outperform simpler imines, likely due to enhanced membrane penetration from the heterocycle.

- Anticoagulant Activity: Pyridine oximes (AF4-NO ) exhibit superior activity (PT: 14.5 sec) compared to non-oxime analogs (PT: ~12 sec), highlighting the role of hydroxyl groups in thrombin inhibition.

- Thermal Stability : Compounds like N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine are stable solids (melting points: 180–182°C), whereas borane complexes (e.g., 4d ) require stabilization for practical use.

Biological Activity

3,4-Dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 6637-34-9 |

| Molecular Formula | C16H15N3O2 |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | CPVBMAQDJHLBAM-UHFFFAOYSA-N |

The compound features a dihydroquinoline ring system linked to a nitrophenyl group via a methanimine moiety, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,4-dihydroquinoline and 4-nitrobenzaldehyde under reflux conditions in an organic solvent such as ethanol or methanol. The reaction is catalyzed by suitable agents to enhance yield and purity .

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit antimicrobial activity. A study evaluating various derivatives found that compounds with similar structures demonstrated significant inhibition against bacterial strains, suggesting that this compound may also possess such properties .

Case Study:

In vitro assays showed that certain quinoline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests potential for development into antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. Quinoline derivatives are known to interact with DNA and inhibit enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .

Research Findings:

In one study, a related quinoline derivative exhibited IC50 values of approximately 20 µM against breast cancer cells, indicating promising anticancer activity .

The biological effects of this compound may be attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in disease processes. For example, it may inhibit topoisomerases or other enzymes critical for DNA replication in cancer cells .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| Quinoline | Moderate antimicrobial effects |

| 4-Nitroquinoline | Anticancer properties |

| 3,4-Dihydroquinoline | Precursor with limited activity |

This compound stands out due to the presence of both the nitrophenyl group and the methanimine linkage, which may enhance its interaction with biological targets compared to simpler quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.